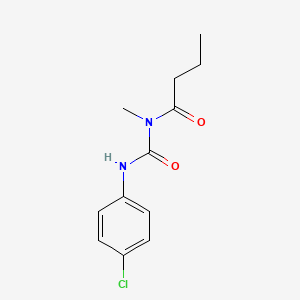
1-Butyryl-3-(4-chlorophenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Butyryl-3-(4-chlorophényl)-1-méthylurée est un composé organique de formule moléculaire C11H13ClN2O2. Il s'agit d'un dérivé de l'urée, comportant un groupe butyryle, un groupe 4-chlorophényle et un groupe méthyle liés au noyau urée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-Butyryl-3-(4-chlorophényl)-1-méthylurée implique généralement la réaction de la 4-chloroaniline avec le chlorure de butyryle pour former la 4-chlorobutyrylaniline. Cet intermédiaire est ensuite mis à réagir avec l'isocyanate de méthyle dans des conditions contrôlées pour obtenir le produit final. Les conditions réactionnelles comprennent souvent l'utilisation d'un solvant tel que le dichlorométhane et d'un catalyseur comme la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de la 1-Butyryl-3-(4-chlorophényl)-1-méthylurée suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle strict des paramètres réactionnels afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Butyryl-3-(4-chlorophényl)-1-méthylurée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe 4-chlorophényle, où l'atome de chlore peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des atomes d'hydrogène remplaçant les atomes d'oxygène ou de chlore.
Substitution : Dérivés substitués avec divers nucléophiles remplaçant l'atome de chlore.
Applications de la recherche scientifique
La 1-Butyryl-3-(4-chlorophényl)-1-méthylurée a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisée dans la production de produits chimiques spécialisés et comme intermédiaire dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la 1-Butyryl-3-(4-chlorophényl)-1-méthylurée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biochimiques. Les voies et les interactions moléculaires exactes dépendent de l'application spécifique et du système biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
1-Butyryl-3-(4-chlorophenyl)-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Butyryl-3-(4-fluorophényl)-1-méthylurée : Structure similaire, mais avec un atome de fluor au lieu du chlore.
1-Butyryl-3-(4-méthoxyphényl)-1-méthylurée : Structure similaire, mais avec un groupe méthoxy au lieu du chlore.
1-Butyryl-3-(4-bromophényl)-1-méthylurée : Structure similaire, mais avec un atome de brome au lieu du chlore.
Unicité
La 1-Butyryl-3-(4-chlorophényl)-1-méthylurée est unique en raison de la présence du groupe 4-chlorophényle, qui confère des propriétés chimiques et biologiques spécifiques. L'atome de chlore peut influencer la réactivité, la stabilité et l'interaction du composé avec les cibles biologiques, ce qui le distingue de ses analogues avec des substituants différents.
Propriétés
Numéro CAS |
115956-75-7 |
|---|---|
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamoyl]-N-methylbutanamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-4-11(16)15(2)12(17)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,17) |
Clé InChI |
JHDDHFJFEGIOCU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C)C(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




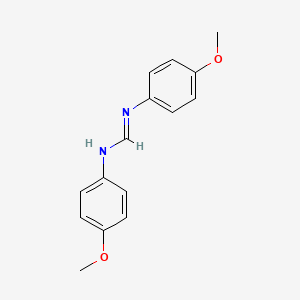
![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)

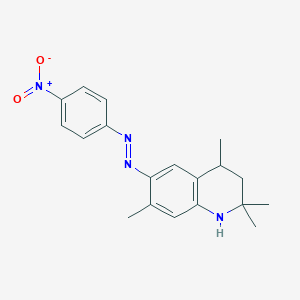
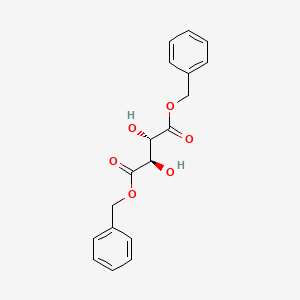
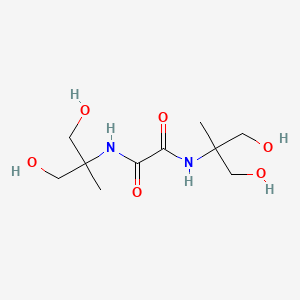
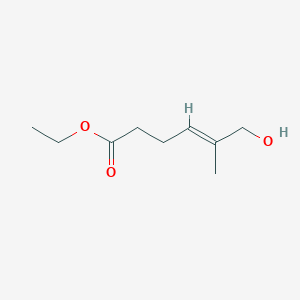

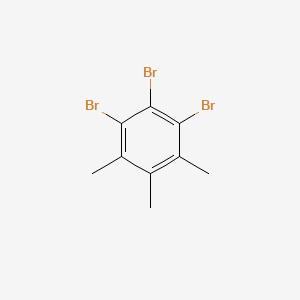
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)
